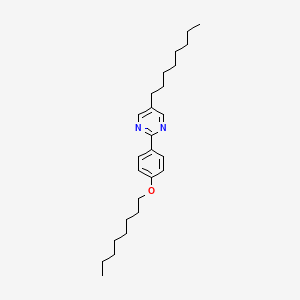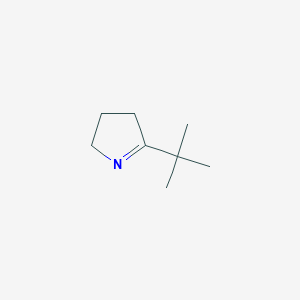
Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl-
Vue d'ensemble
Description
Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- , also known by its chemical formula C₁₁H₇Cl₂N₃O , is a synthetic compound with intriguing properties. It falls within the class of nicotinamide derivatives and exhibits interesting biological activities.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-3-pyridinecarboxylic acid with N-phenylurea . The chlorination of the pyridine ring introduces the 2-chloro-3-pyridinyl moiety, while the urea group contributes the N’-phenyl- portion. The resulting compound is a white crystalline solid with moderate solubility in organic solvents.
Molecular Structure Analysis
The molecular structure of Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- reveals a central urea core flanked by two aromatic rings: the pyridine ring and the phenyl ring . The chlorine atoms at positions 2 and 3 on the pyridine ring confer unique electronic properties, influencing its reactivity.
Chemical Reactions Analysis
- Hydrolysis : Under acidic or basic conditions, the urea linkage can undergo hydrolysis, yielding the corresponding amine and carbamic acid.
- Arylation : The phenyl group can participate in various arylation reactions, leading to diverse derivatives.
- Reductive Amination : The compound can be converted to secondary amines via reductive amination using suitable reducing agents.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 150°C (crystalline form).
- Solubility : Moderately soluble in organic solvents (e.g., acetone, dichloromethane).
- Stability : Stable under ambient conditions but sensitive to light and moisture.
Safety And Hazards
- Toxicity : The compound should be handled with care due to its potential toxicity. Avoid inhalation, skin contact, and ingestion.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Orientations Futures
Research avenues for Urea, N-(2-chloro-3-pyridinyl)-N’-phenyl- include:
- Biological Activity : Investigate its pharmacological effects and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its efficacy or reduce toxicity.
- Synthetic Derivatives : Design and synthesize analogs for structure-based drug development.
Propriétés
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(7-4-8-14-11)16-12(17)15-9-5-2-1-3-6-9/h1-8H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTBAXCGDGUJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(N=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384187 | |
| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
CAS RN |
61964-07-6 | |
| Record name | Urea, N-(2-chloro-3-pyridinyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate](/img/structure/B1621850.png)


![1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride](/img/structure/B1621853.png)
![[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate](/img/structure/B1621856.png)